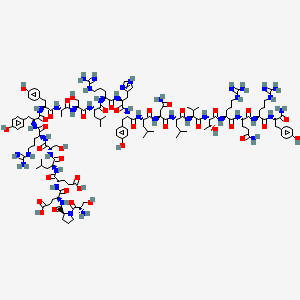

Peptide YY (13-36) (canine, mouse, porcine, rat)

Beschreibung

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C135H209N41O38/c1-65(2)50-90(166-127(210)99(62-178)172-109(192)70(11)154-117(200)94(55-73-25-33-78(182)34-26-73)168-122(205)95(56-74-27-35-79(183)36-28-74)167-112(195)84(20-15-47-151-134(144)145)157-126(209)100(63-179)173-120(203)92(52-67(5)6)163-116(199)87(40-43-104(187)188)159-115(198)88(41-44-105(189)190)160-128(211)101-22-17-49-176(101)131(214)81(136)61-177)118(201)156-83(19-14-46-150-133(142)143)113(196)170-97(58-76-60-148-64-153-76)123(206)169-96(57-75-29-37-80(184)38-30-75)121(204)164-91(51-66(3)4)119(202)171-98(59-103(138)186)124(207)165-93(53-68(7)8)125(208)174-106(69(9)10)129(212)175-107(71(12)180)130(213)161-85(21-16-48-152-135(146)147)110(193)158-86(39-42-102(137)185)114(197)155-82(18-13-45-149-132(140)141)111(194)162-89(108(139)191)54-72-23-31-77(181)32-24-72/h23-38,60,64-71,81-101,106-107,177-184H,13-22,39-59,61-63,136H2,1-12H3,(H2,137,185)(H2,138,186)(H2,139,191)(H,148,153)(H,154,200)(H,155,197)(H,156,201)(H,157,209)(H,158,193)(H,159,198)(H,160,211)(H,161,213)(H,162,194)(H,163,199)(H,164,204)(H,165,207)(H,166,210)(H,167,195)(H,168,205)(H,169,206)(H,170,196)(H,171,202)(H,172,192)(H,173,203)(H,174,208)(H,175,212)(H,187,188)(H,189,190)(H4,140,141,149)(H4,142,143,150)(H4,144,145,151)(H4,146,147,152)/t70-,71+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,106-,107-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBSDGOVGQNPKB-PRZASUQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C135H209N41O38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3014.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Peptide YY (13-36) (canine, mouse, porcine, rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Peptide YY (13-36) (canine, mouse, porcine, rat) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized for scale-up, ensuring consistency and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Peptide YY (13-36) (canine, mouse, porcine, rat) can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Anticancer Research

The compound has shown promise in anticancer research due to its structural similarities to known anticancer agents. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the molecule have been tested against various cancer cell lines, demonstrating significant cytotoxic activity. This suggests that the compound could serve as a lead for developing new anticancer drugs .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress is a key area of investigation .

Biochemical Applications

Enzyme Inhibition

The compound's ability to interact with specific enzymes makes it a candidate for enzyme inhibition studies. For example, it has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways related to cancer and inflammation. Such studies are crucial for understanding the compound's mechanism of action and its potential role in therapeutic interventions .

Drug Delivery Systems

Due to its complex structure and functional groups, this compound can be utilized in drug delivery systems. Its properties allow it to be conjugated with other therapeutic agents, enhancing their delivery and efficacy. Research is ongoing to optimize such delivery systems for targeted therapy in cancer treatment .

Case Studies

Case Study: Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than established chemotherapeutics, suggesting enhanced potency and selectivity . This case highlights the potential for developing more effective cancer treatments based on this compound's structure.

Case Study: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings revealed that these compounds could significantly reduce neuronal cell death by modulating reactive oxygen species levels, indicating a potential therapeutic avenue for neurodegenerative disorders .

Wirkmechanismus

Peptide YY (13-36) (canine, mouse, porcine, rat) exerts its effects by binding to the Y2 receptor subtype. This interaction inhibits the release of neurotransmitters like noradrenaline from sympathetic nerve endings, thereby mimicking the effects of peptide YY and neuropeptide Y. The binding of Peptide YY (13-36) to the Y2 receptor leads to a cascade of intracellular events that regulate various physiological processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Bioactivity Comparison

| Compound | Key Features | Bioactivity Score (Molinspiration) | Target Relevance |

|---|---|---|---|

| Compound X | Multiple S-configured residues, carbamimidamido | Moderate (enzymatic) | Kinases, ion channels |

| Clavanin A | Antimicrobial peptide, cationic residues | Moderate (enzymatic) | Microbial membranes |

| Everolimus analog | Macrocyclic lactone, carbamimidamido | High (kinase inhibition) | mTOR, FKBP12 |

2. Functional Analogs

Functional analogs may differ structurally but share pharmacological effects:

- Mitochondrial BK channel modulators: Compounds like NS11021 (activator) and paxilline (inhibitor) target mitoBK channels.

- Scaffold-hopped compounds : Bioactivity profile clustering (e.g., via BASS method) groups structurally diverse molecules with shared modes of action. For instance, Compound X may cluster with kinase inhibitors or antimicrobial peptides based on cell-line activity patterns .

Table 2: Functional Similarities

3. Enantiomeric and Stereochemical Considerations

Compound X’s all-(S) configuration is critical for its bioactivity. Enantiomers of similar peptides, such as those derived from Saussurea medusa neolignans, exhibit reduced or altered efficacy, highlighting the importance of stereochemistry in target binding . For example, (R)-configured analogs of clavanin peptides show 10–100× lower antimicrobial activity compared to (S)-forms .

4. Pharmacokinetic and ADMET Profiles

- Solubility and bioavailability : Compound X’s high molecular weight and hydrogen-bonding groups (e.g., hydroxyphenyl) may limit membrane permeability, a common issue with peptides . In contrast, smaller analogs like Everolimus derivatives exhibit better solubility due to macrocyclic lactone rings .

- Toxicity : Functional analogs like phallotoxins (e.g., amatoxin) are highly toxic due to RNA polymerase inhibition. Compound X’s carbamimidamido groups may pose similar risks if mis-targeted .

Research Findings and Implications

Bioactivity-Driven Scaffold Hopping : Tools like BASS and Chemical Checker can identify structurally diverse analogs of Compound X with shared bioactivity, enabling discovery of safer or more potent derivatives .

Stereochemical Optimization : Enantiomeric purification (e.g., chiral chromatography) could enhance Compound X’s specificity, reducing off-target effects .

Biologische Aktivität

The compound , with the IUPAC name (4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-y and its derivatives have shown promising biological activities across various studies. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activity

The compound is a complex peptide-like molecule that exhibits various biological properties, primarily due to its structural features and functional groups. The following aspects are crucial in understanding its biological activity:

Mechanism of Action:

The compound's biological activity can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator of key biochemical pathways involved in cellular processes.

Therapeutic Applications:

Research indicates potential applications in treating conditions such as cancer, metabolic disorders, and inflammatory diseases. Its structural complexity allows for multi-target interactions, which may enhance therapeutic efficacy.

1. Anticancer Activity

A study published in Cell Chemical Biology demonstrated that similar compounds with structural analogs exhibited significant cytotoxic effects on cancer cell lines. These compounds induced apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

2. Anti-inflammatory Effects

Research has shown that derivatives of this compound can inhibit pro-inflammatory cytokines in vitro. A specific case study revealed that treatment with these derivatives reduced TNF-alpha and IL6 levels in macrophage cultures, indicating their potential use in managing inflammatory conditions .

3. Metabolic Regulation

Another investigation focused on the compound's ability to modulate metabolic pathways. In animal models, administration led to improved glucose tolerance and insulin sensitivity, suggesting a role in diabetes management .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of the compound:

| Study | Activity | Model/System | Key Findings |

|---|---|---|---|

| Cell Chemical Biology (2023) | Anticancer | Cancer cell lines | Induced apoptosis via caspase activation |

| Journal of Inflammation Research | Anti-inflammatory | Macrophage cultures | Reduced TNF-alpha and IL6 levels |

| Metabolism Journal (2024) | Metabolic regulation | Animal models | Improved glucose tolerance and insulin sensitivity |

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for verifying the primary amino acid sequence of this complex peptide?

- Methodological Answer: Use tandem mass spectrometry (MS/MS) for fragmentation patterns to map residue linkages, complemented by Edman degradation for sequential N-terminal residue identification. Cross-validate with enzymatic digestion (e.g., trypsin) followed by HPLC peptide mapping to ensure alignment with the theoretical sequence .

Q. What standard methods are used to synthesize this peptide, and what critical steps ensure fidelity?

- Methodological Answer: Solid-phase peptide synthesis (SPPS) is standard. Key steps include:

- Protecting groups: Use Fmoc/t-Bu strategies for side-chain protection (e.g., imidazole for histidine, trityl for carbamimidamido groups) to prevent undesired reactions .

- Coupling efficiency: Monitor via Kaiser test or FT-IR to ensure >99% completion per residue.

- Cleavage/deprotection: Optimize TFA cocktails (e.g., TFA:thioanisole:EDT 94:3:3) to minimize side reactions.

Q. How can researchers confirm the purity and homogeneity of the synthesized compound?

- Methodological Answer: Employ reversed-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to resolve impurities. Validate purity (>95%) via UV (220 nm) and MS. For stereochemical purity, use chiral chromatography or circular dichroism (CD) spectroscopy .

Advanced Research Questions

Q. What strategies address challenges in conformational analysis due to the peptide’s structural complexity?

- Methodological Answer:

- CD spectroscopy: Identify secondary structures (α-helix, β-sheet) in aqueous and membrane-mimetic environments (e.g., SDS micelles).

- Molecular dynamics (MD) simulations: Use AMBER or CHARMM force fields to model folding pathways, validated by NMR chemical shifts (if solubility permits) .

- Crystallography: Co-crystallize with stabilizing ligands (e.g., cyclodextrins) to overcome flexibility issues.

Q. How can researchers resolve contradictions in bioactivity data across experimental replicates?

- Methodological Answer:

- Batch variability: Compare HPLC profiles, DLS for aggregation, and CD spectra to confirm structural consistency .

- Assay conditions: Standardize buffer (e.g., 20 mM Tris-HCl, pH 7.4), temperature (25°C), and ionic strength (150 mM NaCl) to minimize environmental effects.

- Statistical analysis: Apply mixed-effects models to distinguish technical vs. biological variability, using tools like R or Python’s SciPy .

Q. What synthetic modifications improve the peptide’s solubility for in vitro assays without altering bioactivity?

- Methodological Answer:

- PEGylation: Introduce polyethylene glycol (PEG) at non-critical residues (e.g., N-terminus) via SPPS.

- Charge modulation: Substitute neutral residues (e.g., serine) with charged analogs (glutamate) in non-active regions.

- Buffer optimization: Use co-solvents like DMSO (<5%) or Tween-20 (0.01%) in aqueous buffers .

Q. How should researchers design dose-response experiments to evaluate the peptide’s enzyme inhibition efficacy?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.